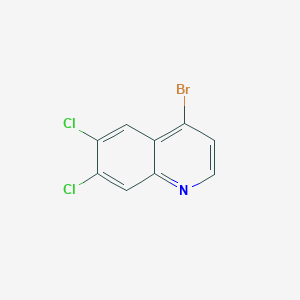

4-Bromo-6,7-dichloroquinoline

Description

Significance of the Quinoline (B57606) Moiety in Contemporary Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical sciences. Its rigid structure and the presence of a nitrogen atom confer unique electronic properties, making it a "privileged scaffold" in medicinal chemistry. Current time information in Bangalore, IN.nih.gov Quinoline derivatives are integral to a vast array of pharmaceuticals, exhibiting activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory properties. cas.orgscbt.com Beyond medicine, the quinoline nucleus is a key component in the development of functional materials, including fluorescent probes and organic semiconductors, owing to its favorable electronic and photophysical characteristics. rsc.org The versatility of the quinoline system allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications in drug discovery and materials science. bldpharm.comcymitquimica.com

Strategic Role of Halogenation in Modulating Quinoline Reactivity and Electronic Structure

Halogenation is a powerful strategy for modifying the physicochemical properties of organic molecules, and the quinoline scaffold is no exception. The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring profoundly alters its electronic distribution, reactivity, and steric profile. Halogens are electron-withdrawing groups that can decrease the electron density of the aromatic system, influencing its susceptibility to electrophilic or nucleophilic attack. chemwhat.comrsc.org For instance, a chloro group at the 4-position of the quinoline ring significantly activates this position for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Furthermore, halogens, particularly bromine and iodine, serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. mdpi.com The presence and position of halogens can also enhance binding affinity to biological targets through halogen bonding and other noncovalent interactions. mdpi.com

Overview of Research Trends in Polyhalogenated Quinoline Derivatives

Research into polyhalogenated quinoline derivatives is driven by the quest for molecules with enhanced or novel functionalities. The presence of multiple halogen substituents creates a unique electronic and steric environment, often leading to compounds with distinct biological activities or material properties. Current time information in Bangalore, IN. Current research trends focus on the regioselective synthesis of these compounds, as the specific placement of each halogen is critical to its function. nih.gov There is significant interest in using polyhalogenated quinolines as versatile intermediates in organic synthesis, where the differential reactivity of various halogens (e.g., C-Cl vs. C-Br) can be exploited for sequential, site-selective modifications. mdpi.com These derivatives are actively investigated as precursors for kinase inhibitors, antimicrobial agents, and other potential therapeutic compounds. accelachem.com

Research Scope and Objectives for 4-Bromo-6,7-dichloroquinoline

4-Bromo-6,7-dichloroquinoline (CAS No. 1070879-39-8) is a polyhalogenated quinoline that has received limited attention in peer-reviewed literature. cas.orgscbt.com The primary objective of this article is to provide a comprehensive chemical profile of this specific compound. This involves detailing its structure, predicting its physicochemical and spectroscopic properties based on established chemical principles, and proposing plausible synthetic routes by analogy to similar, well-documented quinolines. Furthermore, the expected chemical reactivity, focusing on the distinct roles of the chloro and bromo substituents, will be analyzed. This serves to highlight its potential as a valuable, yet underexplored, building block for constructing more complex molecules in medicinal and materials chemistry research.

Properties

CAS No. |

1070879-39-8 |

|---|---|

Molecular Formula |

C9H4BrCl2N |

Molecular Weight |

276.94 g/mol |

IUPAC Name |

4-bromo-6,7-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |

InChI Key |

SBZJOAFITZREPL-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6,7 Dichloroquinoline and Its Analogues

De Novo Synthesis of the Halogenated Quinoline (B57606) Core

The initial approach to synthesizing 4-bromo-6,7-dichloroquinoline often involves building the quinoline ring system from acyclic precursors that already contain the desired halogen substituents on the aniline-derived portion.

Adaptations of Classical Cyclization Reactions

Classical methods for quinoline synthesis, such as the Skraup and Conrad-Limpach reactions, can be adapted to produce halogenated quinolines by using appropriately substituted anilines as starting materials. numberanalytics.comwikipedia.orgrsc.org

The Skraup synthesis , a reaction that typically involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can be employed to create quinolines with substituents on the benzene (B151609) ring. wikipedia.orgresearchgate.net By starting with a 3,4-dichloroaniline (B118046), the 6,7-dichloroquinoline (B1590884) core can be constructed. The reaction is known for its often harsh conditions and potential for violent reactions, though modifications can mitigate these issues. wikipedia.orgresearchgate.net The versatility of the Skraup reaction allows for the preparation of a wide array of quinoline derivatives, provided the starting materials can withstand the acidic and high-temperature conditions. researchgate.netgoogle.com

The Conrad-Limpach synthesis offers another route, proceeding through the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331). wikipedia.orgnih.gov For the synthesis of a 6,7-dichloro-4-hydroxyquinoline, a 3,4-dichloroaniline would be reacted with a suitable β-ketoester. This intermediate can then be further functionalized. The reaction mechanism involves the formation of a Schiff base, followed by a thermally induced electrocyclic ring closure. wikipedia.org The choice of solvent is critical in this step to achieve high yields. wikipedia.orgnih.gov

A related method, the Gould-Jacobs reaction , utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization, to produce 4-hydroxyquinoline-3-carboxylic acid derivatives. rsc.orgresearchgate.net This approach can also be adapted for the synthesis of 6,7-dichloro-substituted quinolines.

| Classical Reaction | Starting Materials Example | Product Core | Key Features |

| Skraup Synthesis | 3,4-Dichloroaniline, Glycerol | 6,7-Dichloroquinoline | Versatile, but often harsh conditions. wikipedia.orggoogle.com |

| Conrad-Limpach Synthesis | 3,4-Dichloroaniline, β-ketoester | 6,7-Dichloro-4-hydroxyquinoline | Forms 4-hydroxyquinolines via a Schiff base. wikipedia.orgnih.gov |

| Gould-Jacobs Reaction | 3,4-Dichloroaniline, Diethyl ethoxymethylenemalonate | 6,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid | Provides a handle for further functionalization. rsc.orgresearchgate.net |

One-Pot Cyclization and Annulation Strategies Utilizing Halogenated Precursors

Modern synthetic chemistry has seen a rise in one-pot reactions that offer increased efficiency by combining multiple steps without isolating intermediates. Several one-pot strategies are applicable to the synthesis of halogenated quinolines.

One such approach involves the Friedländer annulation , which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org A one-pot modification of this reaction has been developed where o-nitroarylcarbaldehydes are reduced in situ to the corresponding o-aminoarylcarbaldehydes, which then condense with a suitable ketone or aldehyde to form the quinoline ring. nih.gov By starting with a 4,5-dichloro-2-nitrobenzaldehyde, this method can directly yield a 6,7-dichloroquinoline derivative.

Another strategy involves the ruthenium-catalyzed [3+3] annulation of anilines with allyl alcohols. acs.org This method represents a domino synthesis approach to substituted quinolines. Furthermore, one-pot syntheses using microwave irradiation and various catalysts have been developed to produce substituted quinolines from anilines and other building blocks, offering green and efficient alternatives. tandfonline.comresearchgate.net For instance, a one-pot reaction of bromo aromatic benzaldehydes or ketones with sodium azide (B81097) and active methylene (B1212753) substrates has been reported. tandfonline.com

Post-Cyclization Halogenation Techniques

An alternative synthetic strategy involves the formation of the quinoline nucleus first, followed by the selective introduction of halogen atoms. This approach requires precise control over the regioselectivity of the halogenation reactions.

Regioselective Bromination of the Quinoline Nucleus

The introduction of a bromine atom at the C-4 position of a pre-formed 6,7-dichloroquinoline is a key step. This can be achieved through various bromination methods. The reactivity of the quinoline ring towards electrophilic substitution is influenced by the existing substituents and the reaction conditions. numberanalytics.com

For instance, the conversion of a 4-hydroxyquinoline to a 4-bromoquinoline (B50189) can be accomplished. A common method involves first converting the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com The resulting 4-chloroquinoline (B167314) can then undergo a halogen exchange reaction with a suitable bromide source to yield the 4-bromo derivative.

Direct bromination of the quinoline nucleus is also possible. The use of brominating agents like N-bromosuccinimide (NBS) can lead to the regioselective introduction of bromine. researchgate.netresearchgate.net The regioselectivity can often be directed by the presence of other functional groups or by using specific catalysts. mdpi.com

Directed Chlorination at Specific Ring Positions (e.g., C-6, C-7)

If the synthesis starts with a quinoline that is not already chlorinated at the C-6 and C-7 positions, selective chlorination is necessary. The directing effects of substituents on the quinoline ring are crucial for achieving the desired regioselectivity. researchgate.net

For example, starting with 4-bromoquinoline, directed chlorination at the C-6 and C-7 positions would be required. Metal-catalyzed C-H functionalization reactions have emerged as powerful tools for such transformations. researchgate.netshu.ac.uk For instance, palladium-catalyzed C-H chlorination has been reported for quinoline derivatives. shu.ac.uk

Sequential Halogenation Protocols for Differential Substitution

The synthesis of 4-bromo-6,7-dichloroquinoline can be envisioned through a sequential halogenation process. This would involve a carefully planned order of bromination and chlorination steps.

One possible route could start with 4,7-dichloroquinoline (B193633). mdpi.comresearchgate.net A subsequent bromination step would need to be selective for the C-6 position. Alternatively, one could start with a 6-bromo-4-chloroquinoline (B1276899) and then introduce the chlorine atom at the C-7 position. atlantis-press.com

The synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported starting from 4-bromoaniline, which is first converted to 6-bromoquinolin-4-ol. atlantis-press.com This intermediate is then chlorinated at the 4-position with POCl₃ to give 6-bromo-4-chloroquinoline. A final halogen exchange reaction with sodium iodide yields 6-bromo-4-iodoquinoline. atlantis-press.com A similar sequence could potentially be adapted to produce 4-bromo-6,7-dichloroquinoline by starting with 3,4-dichloroaniline and using a brominating agent in the final step.

| Halogenation Technique | Substrate Example | Reagent Example | Product Feature |

| Regioselective Bromination | 6,7-Dichloro-4-hydroxyquinoline | POCl₃, then HBr | Introduction of bromine at C-4. |

| Directed Chlorination | 4-Bromoquinoline | Pd catalyst, Cl source | Introduction of chlorine at C-6 and C-7. shu.ac.uk |

| Sequential Halogenation | 4,7-Dichloroquinoline | Brominating agent | Stepwise introduction of different halogens. |

Transition Metal-Catalyzed Cross-Coupling in Quinoline Synthesis and Functionalization

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline chemistry is no exception. These methods offer efficient and selective ways to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the diversification of the quinoline core.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Heck Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The Suzuki-Miyaura and Heck reactions are prominent examples utilized in the functionalization of haloquinolines.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used for the arylation of quinolines. For instance, the dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of bromo- and dibromoquinolines with substituted phenylboronic acids has been shown to produce the corresponding aryl- and diarylquinolines in high yields (68%–82%). researchgate.net The chemoselectivity of the Suzuki-Miyaura reaction on dihalogenated quinolines can be influenced by the nature of the halogens and the reaction conditions. uni-rostock.deresearchgate.net For example, in substrates containing both bromine and chlorine, coupling often occurs selectively at the more reactive C-Br bond. One-pot tandem Suzuki-Miyaura/Direct Arylation reactions have also been developed for the synthesis of complex fused quinoline systems. soton.ac.uk

| Reactants | Catalyst System | Product | Yield | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline and phenylboronic acid | Pd(PPh₃)₂Cl₂ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | High | researchgate.net |

| 4-(2-Bromophenoxy)quinoline and Phenylboronic acid | Pd(OAc)₂ | 2-Phenyl-benzofuro[3,2-c]quinoline | 83% | acs.org |

| 3-Bromoquinoline and various arylboronic acids | Not specified | Arylated quinolines | Not specified | nih.gov |

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups onto the quinoline scaffold. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. youtube.com The Heck reaction has been utilized in the synthesis of various substituted quinolines, including those with applications in materials science and medicinal chemistry. mdpi.com For example, intramolecular Heck reactions of N-alkenyl-substituted 2-haloanilines are an effective method for synthesizing 2-substituted 4-alkylidenetetrahydroquinoline derivatives. nih.gov

Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) for Hybrid Architectures

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgresearchgate.net This methodology has been extensively used to create hybrid molecules by linking a quinoline moiety to other chemical entities through a stable triazole linker. researchgate.netnih.govresearchgate.net

The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent, or by using a Cu(I) source directly. mdpi.com The CuAAC reaction is known for its mild reaction conditions, high yields, and broad functional group tolerance. researchgate.netinnovareacademics.in For instance, quinoline derivatives bearing an azido (B1232118) group can be readily coupled with a variety of terminal alkynes to generate quinoline-triazole hybrids. nih.gov The solvent can play a crucial role in the outcome of the reaction; for example, the reaction of 2,4-diazidoquinoline with terminal alkynes in DMF yields mono-triazolyl substituted quinolines, whereas in water with triethylamine, bis-triazolyl substituted quinolines are formed. nih.gov

| Quinoline Substrate | Alkyne/Azide Partner | Catalyst System | Product | Reference |

| 8-Azido-2,6-dimethoxy-4-methyl-5-(3-trifluoromethyl)phenoxy quinoline | Substituted alkynes | Cu(I) | 1,2,3-Triazole quinoline derivatives | researchgate.netinnovareacademics.in |

| Azidomethyl quinoline | Various alkynes | Cu(I) | Quinoline coupled 1,2,3-triazoles | nih.gov |

| 2,4-Diazidoquinoline | Terminal alkynes | Cu(I) | Mono or bis triazolyl substituted quinolines | nih.gov |

Catalytic Amination Reactions (e.g., Buchwald-Hartwig Type) for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool for the synthesis of arylamines and is particularly useful for the functionalization of haloquinolines with various amino groups. researchgate.net The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand and a base. acs.org

This methodology has been successfully applied to the synthesis of various quinoline derivatives. For example, two new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized in good yields (60–88%) via the Buchwald-Hartwig amination of the corresponding 6-bromoquinoline (B19933) precursors. rsc.org The choice of ligand is often critical for the success of the reaction, with various generations of phosphine ligands developed to improve the scope and efficiency of the coupling. wikipedia.org Novel palladium N-heterocyclic carbene complexes have also been developed as pre-catalysts for the Buchwald-Hartwig amination of aryl chlorides with cyclic secondary amines, demonstrating the ongoing evolution of this important reaction. bohrium.com

Advanced Synthetic Transformations for 4-Bromo-6,7-dichloroquinoline Derivatives

Beyond cross-coupling reactions, other advanced synthetic methods are crucial for the derivatization of halogenated quinolines like 4-bromo-6,7-dichloroquinoline.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the quinoline system, particularly when substituted with halogens. The reactivity of halogens in SNAr reactions on a quinoline ring is position-dependent. For instance, in 4,7-dichloroquinoline, the chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than the chlorine at the 7-position. ugm.ac.id This differential reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during attack at the 4-position. chegg.com

This selectivity allows for the regioselective introduction of various nucleophiles, such as amines, at the 4-position. For example, the reaction of 4,7-dichloroquinoline with butylamine, benzylamine, and piperazine (B1678402) leads to the formation of the corresponding 4-aminoquinoline (B48711) derivatives in yields ranging from 22% to 92%. ugm.ac.id Similarly, this principle applies to 4-bromo-6,7-dichloroquinoline, where the bromine at the 4-position is expected to be the most susceptible to nucleophilic substitution.

| Dihaloquinoline | Nucleophile | Product | Yield | Reference |

| 4,7-Dichloroquinoline | Butylamine | N-butyl-7-chloroquinolin-4-amine | 76% | ugm.ac.id |

| 4,7-Dichloroquinoline | Benzylamine | N-benzyl-7-chloroquinolin-4-amine | 22% | ugm.ac.id |

| 4,7-Dichloroquinoline | Piperazine | 7-chloro-4-(piperazin-1-yl)quinoline | 92% | ugm.ac.id |

Application of Organometallic Reagents (e.g., Lithium-Magnesium, Lithium-Zinc Intermediates)

Organometallic reagents, such as those derived from lithium and magnesium, are powerful tools for the functionalization of quinolines. researchgate.netlibretexts.orglibretexts.org Mixed lithium-magnesium reagents, often referred to as "Turbo Grignard" reagents, can facilitate the magnesiation of haloquinolines under mild conditions. acs.orgacs.orgnih.gov For example, a library of functionalized quinolines has been prepared through the magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles. acs.orgacs.org

The use of mixed lithium-zinc reagents has also enabled the synthesis of halogenated and arylated quinoline derivatives. acs.orgacs.org These organometallic intermediates can be generated through halogen-metal exchange or by direct deprotonation using a strong base. researchgate.netdurham.ac.uk For instance, 2-, 3-, and 4-bromoquinolines can be converted to the corresponding lithium tri(quinolinyl)magnesates, which can then be quenched with electrophiles to afford functionalized quinolines. researchgate.net The functionalization of quinoline scaffolds can also be achieved using TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide), which allow for selective metalations followed by reaction with electrophiles. rsc.org These methods provide a versatile approach to introduce a wide range of functional groups onto the quinoline ring system. uni-muenchen.de

N-Oxidation and Subsequent Regioselective Functionalization

The synthesis of 4-bromo-6,7-dichloroquinoline can be effectively achieved through a two-step process commencing with the N-oxidation of the corresponding quinoline precursor, followed by a regioselective bromination reaction. This strategy leverages the electronic properties of the quinoline N-oxide intermediate, which facilitates the selective introduction of a halogen at the C4-position.

The initial step involves the oxidation of the nitrogen atom in the 6,7-dichloroquinoline ring to form 6,7-dichloroquinoline 1-oxide. This transformation is a common and efficient method for activating the quinoline system. Typically, this oxidation is carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) being a widely used reagent system. nih.gov Alternatively, a mixture of hydrogen peroxide in acetic acid can serve as an effective oxidant for this purpose. lew.ro The formation of the N-oxide modifies the electronic distribution within the heterocyclic ring, rendering the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack. semanticscholar.orgchemistry-online.com

The subsequent step is the regioselective functionalization of the 6,7-dichloroquinoline 1-oxide intermediate to introduce the bromine atom at the C4 position. The reaction of quinoline N-oxides with phosphorus oxyhalides is a well-established method for introducing halogens at the C2 and C4 positions. tandfonline.comnih.gov For the synthesis of the target compound, phosphorus oxybromide (POBr₃) is the reagent of choice. google.com The reaction proceeds via the activation of the N-oxide oxygen by the phosphorus reagent, followed by a nucleophilic attack of the bromide ion. This process typically favors the C4 position, leading to the formation of 4-bromo-6,7-dichloroquinoline along with the removal of the N-oxide oxygen. chemistry-online.com While other reagents like sulfuryl chloride have been shown to produce mixtures of 2- and 4-chloroquinolines from quinoline N-oxide (with the 4-chloro isomer predominating), phosphorus oxyhalides are commonly employed for such transformations. chemistry-online.com

Scheme 1: Synthesis of 4-Bromo-6,7-dichloroquinoline via N-Oxidation and Bromination

(Image is a placeholder representation of the reaction scheme)

(Image is a placeholder representation of the reaction scheme)

Detailed research findings on analogous N-oxidation and subsequent halogenation reactions of quinoline derivatives are summarized in the table below, illustrating the general applicability of this methodology.

Interactive Data Table: N-Oxidation and Halogenation of Quinoline Derivatives

| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| 4,7-Dichloroquinoline | m-CPBA, CHCl₃ | rt, 5 h | 4,7-Dichloroquinoline 1-oxide | 92% | nih.gov |

| 2-Methylquinoline-4-carboxylic acid | 30% H₂O₂, Acetic Acid | 65-70 °C, 3 h | 2-Methylquinoline-4-carboxylic acid N-oxide | High | lew.ro |

| Quinoline N-oxide | SO₂Cl₂ | - | 4-Chloroquinoline & 2-Chloroquinoline (17:1) | - | chemistry-online.com |

| 6-Bromoquinoline | m-CPBA | - | 6-Bromoquinoline 1-oxide | - | semanticscholar.org |

| 6-Bromoquinoline 1-oxide | HNO₃, H₂SO₄ | 0 °C | 6-Bromo-4-nitroquinoline 1-oxide | 80% | semanticscholar.org |

Understanding the Reactivity Profile of Halogen Substituents in 4-Bromo-6,7-dichloroquinoline

The chemical behavior of 4-Bromo-6,7-dichloroquinoline is dominated by the differential reactivity of its three halogen substituents. The bromine atom at the C4 position and the chlorine atoms at the C6 and C7 positions display unique susceptibilities to various reaction conditions, enabling regioselective functionalization.

In polyhalogenated heterocyclic systems, the reactivity of halogens in transition metal-catalyzed cross-coupling reactions is largely dictated by the carbon-halogen (C-X) bond dissociation energy. The general order of reactivity is C-I > C-Br > C-Cl > C-F. Consequently, the C4-Br bond in 4-Bromo-6,7-dichloroquinoline is significantly more susceptible to oxidative addition by a palladium catalyst than the C6-Cl and C7-Cl bonds. This allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, to occur at the C4 position while leaving the chloro substituents untouched. acs.org

For nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability and the electronic activation of the substitution site are the primary determinants of reactivity. While chlorine is sometimes a better leaving group than bromine in SNAr, the positional effects on the quinoline ring are far more influential in this specific molecule. Studies on related 6-halopurine nucleosides have shown varied reactivity orders depending on the nucleophile and reaction conditions, but the electronic factors of the heterocyclic system often dominate.

The position of the halogen substituents on the quinoline ring system has a profound impact on their reactivity. The quinoline nitrogen atom exerts a strong electron-withdrawing effect, which significantly activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack. This makes the C4-Br substituent exceptionally labile and the primary site for nucleophilic substitution. In contrast, the C6 and C7 positions on the carbocyclic (benzene) ring are much less affected by the heteroatom and behave more like standard chloro-aromatic systems, exhibiting considerably lower reactivity towards nucleophiles.

This reactivity hierarchy is evident in related compounds. For instance, in 4,7-dichloroquinoline, nucleophilic substitution and palladium-catalyzed Suzuki coupling reactions occur with high regioselectivity at the C4-chloro position, leaving the C7-chloro group intact. Similarly, studies on 2,4,7-trichloroquinazoline (B1295576) show that the C4 position is the most electrophilic and reactive site for initial substitution. Therefore, for 4-Bromo-6,7-dichloroquinoline, reactions are overwhelmingly directed to the C4 position, enabling precise molecular editing.

Synthesis of Diversified 4-Bromo-6,7-dichloroquinoline Derivatives

The predictable reactivity of 4-Bromo-6,7-dichloroquinoline makes it an ideal precursor for a wide array of derivatives. By targeting the distinct halogen sites, chemists can introduce diverse functional groups and construct complex molecular frameworks.

The most straightforward method for derivatization involves targeting the highly reactive C4-Br bond. This site readily undergoes both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A variety of nucleophiles can displace the C4-bromide. This is a common strategy for installing nitrogen, oxygen, or sulfur-based functional groups. For example, reacting 4,7-dichloroquinoline with amines under thermal or microwave conditions selectively yields 4-amino-7-chloroquinoline derivatives. A similar approach with 4-Bromo-6,7-dichloroquinoline would produce 4-substituted-6,7-dichloroquinolines.

Table 1: Predicted SNAr Reactions at the C4-Position

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Amine | R-NH₂ | 4-Amino-6,7-dichloroquinolines |

| Azide | Sodium Azide (NaN₃) | 4-Azido-6,7-dichloroquinoline |

| Thiol | R-SH | 4-Thioether-6,7-dichloroquinolines |

Palladium-Catalyzed Cross-Coupling: The C4-Br bond is the preferred site for forming new carbon-carbon and carbon-nitrogen bonds via cross-coupling. This allows for the introduction of aryl, vinyl, alkynyl, and amino groups. The greater reactivity of the C-Br bond compared to the C-Cl bond ensures high selectivity. acs.org For example, Suzuki coupling of 4,7-dichloroquinoline with arylboronic acids selectively yields 4-aryl-7-chloroquinolines.

Table 2: Predicted Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Expected Product Class |

|---|---|---|---|

| Suzuki | Aryl/Vinylboronic Acid | Pd(OAc)₂ | 4-Aryl/Vinyl-6,7-dichloroquinolines |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-6,7-dichloroquinolines |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 4-Amino-6,7-dichloroquinolines |

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. 4-Bromo-6,7-dichloroquinoline is an excellent starting point for such hybrids.

A prime example is the synthesis of quinoline-triazole conjugates. This is typically achieved via a "click chemistry" approach. The synthesis begins with the nucleophilic substitution of the C4-bromide with sodium azide to form the key intermediate, 4-azido-6,7-dichloroquinoline. This azide can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne to furnish the desired 1,2,3-triazole ring, linking the quinoline core to another molecular fragment. This method has been successfully applied to 4,7-dichloroquinoline, demonstrating its feasibility.

Similarly, quinoline-imidazole conjugates can be envisioned. One route involves the initial synthesis of 4-amino-6,7-dichloroquinoline, which can then undergo further reactions, such as condensation with dicarbonyl compounds, to construct the imidazole (B134444) ring.

The derivatization of 4-Bromo-6,7-dichloroquinoline also provides access to polycyclic systems where additional rings are fused to the quinoline framework. A common strategy involves converting one of the halogen positions into a reactive handle, such as an amino group, which can then participate in an intramolecular cyclization reaction.

For example, the synthesis of pyrimido[4,5-b]quinolines can be achieved from 4-aminoquinoline precursors. By first converting 4-Bromo-6,7-dichloroquinoline to 4-amino-6,7-dichloroquinoline, this intermediate can then react with reagents like β-ketoesters or dicarbonyl compounds in reactions analogous to the Friedländer annulation to build a fused pyrimidine (B1678525) ring. The synthesis of quinazolinones and other fused systems often relies on such cyclization strategies from functionalized quinolines.

Another approach involves ring transformation reactions. Under specific conditions with certain nucleophiles like hydrazine (B178648) or thiourea, the pyran ring of pyrano[3,2-c]quinoline-2,5(6H)-diones can undergo ring-opening and re-closure to form different heterocyclic systems, demonstrating how a functionalized quinoline can be a template for diverse polycyclic structures.

Mechanistic Investigations of Key Reaction Pathways

The reactivity of 4-bromo-6,7-dichloroquinoline is predominantly governed by the three halogen substituents, each exhibiting distinct susceptibility to different reaction types. The key reaction pathways for the derivatization of this scaffold are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Coupling reactions. Mechanistic investigations, primarily through analogy with closely related polyhalogenated quinolines and other nitrogen-containing heterocycles, provide significant insights into the regioselectivity and electronic effects governing these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a fundamental pathway for the functionalization of electron-deficient aromatic rings, such as the quinoline system. The reaction generally proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The regioselectivity of SNAr on the 4-bromo-6,7-dichloroquinoline backbone is dictated by the electronic activation of the carbon atoms attached to the halogens. In quinoline systems, the C4-position is the most electron-deficient and, therefore, the most activated site for nucleophilic attack. This is due to the strong electron-withdrawing effect of the ring nitrogen. The C2-position is the second most activated site, while the halogenated positions on the benzene ring (C6 and C7) are considerably less reactive towards nucleophilic substitution without specific activation.

While direct mechanistic studies on 4-bromo-6,7-dichloroquinoline are not extensively documented, theoretical and experimental work on analogous compounds like 2,4-dichloroquinazolines and 4,7-dichloroquinoline consistently demonstrates a strong preference for substitution at the C4-position. mdpi.commdpi.com Computational studies on similar polyhalogenated heterocycles utilize methods like the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and the calculation of activation energies to predict reaction outcomes. wuxiapptec.com For 4-bromo-6,7-dichloroquinoline, the C4-position is expected to have the largest LUMO lobe, indicating it as the primary site for nucleophilic attack.

The general mechanism can be depicted as follows:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient C4-carbon, leading to the formation of a negatively charged Meisenheimer intermediate. The negative charge is delocalized across the aromatic system, with significant stabilization provided by the nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion at the C4 position.

The expected order of reactivity for SNAr on 4-bromo-6,7-dichloroquinoline is C4-Cl > C7-Cl > C6-Br. The chloro group at C4 is the most labile due to its position on the pyridine (B92270) ring, activated by the nitrogen atom. The C7-chloro and C6-bromo groups on the benzene ring are significantly less activated for this reaction pathway.

| Position | Halogen | Relative Reactivity | Governing Factors |

|---|---|---|---|

| C4 | -Cl | High | Strong activation by the electron-withdrawing quinoline nitrogen; most electron-deficient carbon. |

| C7 | -Cl | Low | Located on the benzene ring; less activated compared to the pyridine ring positions. |

| C6 | -Br | Very Low | Located on the benzene ring; less activated and bromine is a better leaving group than chlorine only when the position is sufficiently activated. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), and reductive elimination.

For polyhalogenated substrates like 4-bromo-6,7-dichloroquinoline, the regioselectivity of palladium-catalyzed cross-coupling is primarily determined by the relative bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity is C-I > C-Br > C-Cl. baranlab.org This is in contrast to the SNAr pathway and allows for selective functionalization at different positions.

In the case of 4-bromo-6,7-dichloroquinoline, the C6-Br bond is expected to be the most reactive site for oxidative addition of the palladium(0) catalyst. This allows for selective coupling at the C6 position while leaving the two chloro-substituents intact. Subsequently, under more forcing reaction conditions, the C4-Cl bond could potentially undergo a second coupling reaction. Studies on the Suzuki cross-coupling of 4,7-dichloroquinoline have shown that the C4-Cl is more reactive than the C7-Cl. researchgate.net

The catalytic cycle for a Suzuki coupling at the C6-position would proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C6-Br bond, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can re-enter the catalytic cycle.

| Position | Halogen | Relative Reactivity | Governing Factors |

|---|---|---|---|

| C6 | -Br | High | Lower C-Br bond dissociation energy compared to C-Cl, favoring oxidative addition of Pd(0). |

| C4 | -Cl | Moderate | Higher C-Cl bond energy, but activated position on the pyridine ring can facilitate reaction under more forcing conditions. |

| C7 | -Cl | Low | Higher C-Cl bond energy and less activated position on the benzene ring. |

Plausible Synthetic Pathways

No specific synthesis for 4-Bromo-6,7-dichloroquinoline is documented in major journals. However, a plausible route can be proposed based on established quinoline (B57606) synthesis methodologies, such as the Gould-Jacobs reaction.

A potential synthesis could start from 3,4-dichloroaniline (B118046) .

Condensation: Reaction of 3,4-dichloroaniline with diethyl (ethoxymethylene)malonate would yield an enamine intermediate.

Thermal Cyclization: Heating this intermediate in a high-boiling solvent like diphenyl ether would induce cyclization to form ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate.

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating would remove the carboxylate group to give 6,7-dichloroquinolin-4-ol.

Bromination: Treatment of the quinolin-4-ol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅ would install the bromine atom at the 4-position, yielding the final product, 4-Bromo-6,7-dichloroquinoline. This step is analogous to the common chlorination of 4-quinolones using POCl₃.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR data, the precise arrangement of protons and carbons within the 4-Bromo-6,7-dichloroquinoline framework can be determined.

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 4,7-dichloroquinoline (B193633), shows characteristic signals for the protons on the quinoline (B57606) ring system. For instance, in CDCl₃, the proton at position 2 (H2) appears as a doublet at approximately 8.78 ppm, while the proton at position 3 (H3) is a doublet around 7.48 ppm. researchgate.net The protons on the benzene (B151609) portion of the quinoline ring also exhibit distinct chemical shifts and coupling patterns. researchgate.net For 4-Bromo-6,7-dichloroquinoline, the introduction of a bromine atom at the 4-position and chlorine atoms at the 6 and 7-positions would significantly influence the chemical shifts of the remaining protons due to electronic and anisotropic effects. The specific shifts and multiplicities of the protons at positions 2, 3, 5, and 8 would be crucial for confirming the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 4,7-dichloroquinoline, the carbon atoms of the quinoline ring resonate at specific chemical shifts. chemicalbook.com The substitution with a bromine atom at position 4 and additional chlorine at position 6 in 4-Bromo-6,7-dichloroquinoline would cause predictable shifts in the signals of the adjacent and other carbons in the ring system. For example, the carbon atom directly bonded to the bromine (C4) would exhibit a characteristic chemical shift, and the signals for C5, C6, C7, and C8 would also be altered compared to the parent quinoline structure.

A detailed analysis of the chemical shifts, integration (for ¹H NMR), and coupling constants in both ¹H and ¹³C NMR spectra allows for the initial assignment of the proton and carbon frameworks of 4-Bromo-6,7-dichloroquinoline.

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinolines

| Compound | Nucleus | Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline researchgate.net | ¹H | 2 | 8.78 | d | 4.8 |

| 4,7-Dichloroquinoline researchgate.net | ¹H | 3 | 7.48 | d | 4.8 |

| 4,7-Dichloroquinoline researchgate.net | ¹H | 5 | 8.15 | d | 9.2 |

| 4,7-Dichloroquinoline researchgate.net | ¹H | 8 | 8.11 | d | 2.4 |

| 4,7-Dichloroquinoline researchgate.net | ¹H | 6 | 7.59 | dd | 9.2, 2.4 |

| 7-Chloro-(4-thioalkylquinoline) derivative nih.gov | ¹³C | 2 | 148.4-151.3 | - | - |

| 7-Chloro-(4-thioalkylquinoline) derivative nih.gov | ¹³C | 3 | 116.5-116.9 | - | - |

Note: The data presented is for related compounds and serves as a reference for the expected spectral features of 4-Bromo-6,7-dichloroquinoline. Actual values for the target compound may vary.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure of complex molecules like 4-Bromo-6,7-dichloroquinoline by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of 4-Bromo-6,7-dichloroquinoline, COSY would show correlations between adjacent protons on the quinoline ring, such as between H2 and H3, and between H5 and H8 (if applicable based on the final structure). emerypharma.comyoutube.com This information helps to piece together the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. columbia.edu For 4-Bromo-6,7-dichloroquinoline, HSQC would definitively link the proton signals for H2, H3, H5, and H8 to their corresponding carbon atoms (C2, C3, C5, and C8).

The combined application of COSY, HSQC, and HMBC allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed and confirmed structural elucidation of 4-Bromo-6,7-dichloroquinoline. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

For 4-Bromo-6,7-dichloroquinoline, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight. This allows for the calculation of the molecular formula, C₉H₄BrCl₂N, with high accuracy. bldpharm.comscbt.com The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. nih.govuni-saarland.de ESI-MS/MS (tandem mass spectrometry) studies on related chloroquinoline derivatives have shown that fragmentation often involves the elimination of heteroatoms. nih.govresearchgate.net In the case of 4-Bromo-6,7-dichloroquinoline, the fragmentation pattern would likely involve the sequential loss of bromine and chlorine atoms or HCl molecules, providing further confirmation of the halogen substitution. nih.gov The fragmentation pathways can be supported by computational studies to understand the gas-phase ion chemistry. nih.gov

Table 2: Key Mass Spectrometry Data for 4-Bromo-6,7-dichloroquinoline

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₄BrCl₂N | bldpharm.comscbt.com |

| Molecular Weight | 276.94 g/mol | bldpharm.comscbt.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of 4-Bromo-6,7-dichloroquinoline.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For 4-Bromo-6,7-dichloroquinoline, the IR spectrum would exhibit characteristic absorption bands for the C-Br and C-Cl stretching vibrations. njpas.com.ng Additionally, the aromatic C-H and C=C stretching vibrations of the quinoline ring would be observed in their respective regions. The absence of certain bands, such as O-H or N-H stretches, would confirm the lack of these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. up.ac.za Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. For instance, a study on a related 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde showed an absorption peak at 233 nm and a broad absorption from 275 nm to 325 nm, corresponding to n→π transitions. mdpi.com The presence of the bromine and chlorine substituents on the 4-Bromo-6,7-dichloroquinoline ring system would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted quinoline, reflecting the influence of these halogens on the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination of 4-Bromo-6,7-dichloroquinoline Complexes and Derivatives

While obtaining a single crystal of 4-Bromo-6,7-dichloroquinoline itself might be challenging, X-ray crystallography of its derivatives or complexes provides the most definitive three-dimensional structural information in the solid state.

Studies on related compounds, such as 4,7-dichloroquinoline, have revealed detailed structural features, including bond lengths, bond angles, and intermolecular interactions. researchgate.net For example, the crystal structure of 4,7-dichloroquinoline shows that the two molecules in the asymmetric unit are essentially planar. researchgate.net Similarly, X-ray diffraction analysis of derivatives of 7-chloroquinoline (B30040) has been used to confirm their molecular geometry. nih.gov

In the context of 4-Bromo-6,7-dichloroquinoline, forming a co-crystal or a metal complex could facilitate the growth of single crystals suitable for X-ray analysis. The resulting crystal structure would provide precise data on the spatial arrangement of the atoms, including the confirmation of the substitution pattern and the planarity of the quinoline ring system. This technique is also invaluable for studying intermolecular interactions, such as stacking or halogen bonding, which can influence the physical properties of the compound. massey.ac.nz

Theoretical and Computational Chemistry Studies on 4 Bromo 6,7 Dichloroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) Approaches for Geometry Optimization, Vibrational Analysis, and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the properties of organic molecules like halogenated quinolines. The DFT method, often using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p), is employed to perform several key calculations. dergipark.org.tr

Geometry Optimization: The first step in a computational study is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. For 4-Bromo-6,7-dichloroquinoline, this would reveal precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure.

Vibrational Analysis: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=N stretching, C-Cl stretching) to experimentally observed spectral bands. dergipark.org.tr Studies on similar molecules, such as 6-chloroquinoline, have successfully used this method to assign vibrational modes based on Potential Energy Distribution (PED). dergipark.org.tr

Energy Profiles: DFT calculations can map out the potential energy surface of a molecule, identifying transition states and reaction pathways. This allows researchers to understand the energy barriers associated with conformational changes or chemical reactions, providing insight into the molecule's stability and kinetic behavior.

The table below illustrates the type of data obtained from DFT-based vibrational analysis for a substituted quinoline (B57606), comparing calculated frequencies with experimental values.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

|---|---|---|---|

| ν1 | C-H stretching (aromatic) | 3072 | 3070 |

| ν12 | C=C stretching | 1621 | 1600 |

| ν15 | C=N stretching | 1505 | 1500 |

| ν28 | C-Cl stretching | 825 | 820 |

| ν32 | Ring deformation | 607 | 610 |

Ab Initio Methods for Predicting Electronic Properties and Spectroscopic Parameters

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. While often less accurate than DFT for many applications due to its simplified treatment of electron correlation, it is still valuable for providing qualitative insights and serves as a starting point for more complex methods.

For a molecule like 4-Bromo-6,7-dichloroquinoline, ab initio calculations can be used to predict:

Electronic Properties: Determination of orbital energies, ionization potential, and electron affinity.

Spectroscopic Parameters: Calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants, which are essential for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. dergipark.org.tr

In practice, DFT methods have largely become the standard for accuracy in predicting these parameters for medium-sized organic molecules. However, comparing results from both HF and DFT can provide a more comprehensive understanding of the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

Understanding the reactivity of a molecule is a primary goal of computational chemistry. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides critical information in this regard.

Frontier Molecular Orbitals (HOMO/LUMO): According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For 4-Bromo-6,7-dichloroquinoline, the location of the HOMO and LUMO on the quinoline ring would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It maps regions of positive and negative electrostatic potential, which are color-coded (typically red for negative, blue for positive).

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In a quinoline structure, this region is often located around the nitrogen atom due to its lone pair of electrons.

Blue Regions (Positive Potential): These areas are electron-deficient and are targets for nucleophilic attack.

Green Regions (Neutral Potential): These areas represent nonpolar regions of the molecule.

An MEP map of 4-Bromo-6,7-dichloroquinoline would provide a clear, intuitive guide to its reactive sites, complementing the insights gained from FMO analysis.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical stability and reactivity |

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites |

Molecular Modeling and Simulation

While quantum mechanics excels at describing the electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over a specific period. An initial structure is placed in a simulated environment (e.g., a "box" of water molecules), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then used to predict the trajectory of each atom over time.

For a relatively rigid molecule like 4-Bromo-6,7-dichloroquinoline, MD simulations would be particularly useful for studying:

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes. This can reveal information about its solubility and how it orients itself in different environments.

Complex Formation: If studied with another molecule, MD can simulate how the two molecules approach, interact, and form a stable complex, providing detailed information on the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. The simulation tracks parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time. nih.gov

Molecular Docking for Predicting Interactions with Biological Receptors (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery but is also used in a non-clinical context to understand molecular recognition.

The process involves:

Preparation: Obtaining the 3D structures of the ligand (4-Bromo-6,7-dichloroquinoline) and the target receptor.

Docking Algorithm: A search algorithm samples a large number of possible binding poses of the ligand within the active site of the receptor.

Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. nih.gov

A docking study of 4-Bromo-6,7-dichloroquinoline into a hypothetical receptor's active site could predict its binding energy and identify the key amino acid residues it interacts with. nih.govnih.gov This provides a static, time-independent snapshot of the potential interaction, which can be further investigated and validated using more computationally intensive methods like MD simulations. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. neliti.comdergipark.org.tr These models are instrumental in drug discovery, offering a rapid and cost-effective means to predict the activity of novel molecules, thereby prioritizing synthetic efforts. neliti.com For quinoline derivatives, which exhibit a wide range of pharmacological activities, QSAR models have been extensively developed to understand the structural features essential for their biological functions, such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

The development of robust QSAR/QSPR models for halogenated quinoline derivatives involves a multi-step process. Initially, a dataset of quinoline compounds with experimentally determined biological activities is compiled. neliti.com The three-dimensional structures of these molecules are generated and optimized using computational chemistry methods like Density Functional Theory (DFT). dergipark.org.trijpras.com From these optimized structures, a wide array of molecular descriptors, which are numerical representations of the molecule's physicochemical properties, are calculated.

Various statistical and machine learning methods are then employed to build the mathematical models that correlate these descriptors with biological activity. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used to develop 3D-QSAR models. nih.govmdpi.comnih.gov These models analyze the steric and electrostatic fields around the molecules to identify regions where modifications would likely enhance activity. nih.govmdpi.com

A critical step in the process is model validation, which ensures the reliability and predictive power of the developed QSAR model. mdpi.com This is typically achieved through internal validation techniques, like cross-validation (often expressed as q²), and external validation, where the model's ability to predict the activity of a separate "test set" of compounds (not used in model generation) is assessed (expressed as R²_pred). mdpi.com A statistically significant and predictive QSAR model can then be used to screen virtual libraries of novel halogenated quinolines, like 4-Bromo-6,7-dichloroquinoline, to identify promising candidates for synthesis and biological testing. neliti.com

The predictive power of QSAR models relies on the careful selection of molecular descriptors that effectively capture the structural variations responsible for differences in biological activity. These descriptors are broadly categorized into electronic, hydrophobic, and global reactivity parameters, among others. dergipark.org.trwalisongo.ac.id

Electronic Descriptors: These parameters describe the electronic aspects of a molecule. They include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other electronic descriptors like dipole moment, atomic net charges, and polarizability are also used to understand how a molecule might interact with a biological target. dergipark.org.trwalisongo.ac.id For instance, the partial charge on the quinoline ring's nitrogen atom has been correlated with the potency of certain quinoline analogues. nih.gov

Hydrophobic Descriptors: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its pharmacokinetic profile, particularly its ability to cross cell membranes. mdpi.com The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP or cLogP). researchgate.netnih.gov Studies on halogenated quinolines have shown that lipophilicity can significantly influence their antibacterial and biofilm-eradicating activities. nih.gov However, excessively high hydrophobicity can lead to toxicity due to retention in the body. researchgate.net

Ionization Potential (I): Related to the HOMO energy, it measures the energy required to remove an electron. dergipark.org.tr

Electron Affinity (A): Related to the LUMO energy, it measures the energy released when an electron is added. dergipark.org.tr

Electronegativity (χ): The tendency of a molecule to attract electrons. dergipark.org.tr

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Soft drugs are often more readily metabolized and can interact more easily with enzyme targets. dergipark.org.trmdpi.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. dergipark.org.tr

These descriptors are used in regression analysis to generate QSAR equations that quantitatively link them to biological activity, providing valuable insights for designing more potent halogenated quinoline derivatives. dergipark.org.tr

Table 1: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Descriptor Name | Symbol | Relevance to Biological Activity |

|---|---|---|---|

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; involved in charge-transfer interactions. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; a lower ELUMO suggests a better electron acceptor. nih.gov | |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; smaller gap often correlates with higher reactivity. researchgate.net | |

| Dipole Moment | µ | Measures the polarity of the molecule, influencing solubility and binding interactions. dergipark.org.tr | |

| Hydrophobic | Partition Coefficient | logP | Describes lipophilicity, which affects membrane permeability, absorption, and distribution. researchgate.netmdpi.com |

| Global Reactivity | Chemical Hardness | η | Measures resistance to deformation of the electron cloud; related to reactivity. dergipark.org.trmdpi.com |

| Electronegativity | χ | Represents the molecule's ability to attract electrons in a chemical bond. dergipark.org.tr | |

| Electrophilicity Index | ω | Quantifies the electrophilic character of a molecule. dergipark.org.trmdpi.com |

Aromaticity and Electron Delocalization Analysis (e.g., Harmonic Oscillator Model of Electron Delocalization (HOMED) Indices)

Aromaticity, the cyclic delocalization of π-electrons, is a fundamental property that influences the stability, reactivity, and interaction capabilities of molecules like 4-Bromo-6,7-dichloroquinoline. mdpi.com The quinoline scaffold consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The degree of electron delocalization within these rings can impact the molecule's ability to engage in π-π stacking interactions with biological targets, a mechanism relevant for some quinoline-based drugs. mdpi.com

The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a quantitative, geometry-based descriptor used to assess the level of π-electron delocalization in cyclic systems. mdpi.comresearchgate.net It is an advancement of the earlier Harmonic Oscillator Model of Aromaticity (HOMA) index, specifically parameterized to be more suitable for heteroatomic systems like quinoline. mdpi.commdpi.comresearchgate.net The HOMED index is calculated based on the deviation of experimental or computationally optimized bond lengths within the ring from an ideal, fully delocalized aromatic bond length. mdpi.com The index values range from 0 for a non-aromatic system to 1 for a fully aromatic system. mdpi.com

In the context of quinoline derivatives, HOMED analysis allows for a separate evaluation of the aromaticity of the carbocyclic (benzene-type) and heterocyclic (pyridine-type) rings. mdpi.com Studies have shown that substituents on the quinoline core can modulate the electron delocalization and thus the aromaticity of each ring differently. mdpi.com This modulation can, in turn, influence the molecule's pharmacological activity. For example, in a study of antimalarial quinolines, the aromaticity of the pyridine ring was found to be a key differentiator between active and inactive compounds, suggesting that this ring's electronic properties are crucial for interaction with the biological target. mdpi.com

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (ADMET)

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction has become an essential component of modern drug discovery, allowing for the early-stage filtering of compounds that are likely to fail due to poor pharmacokinetic or toxicity profiles. mdpi.com For a specific compound like 4-Bromo-6,7-dichloroquinoline, these computational models can provide crucial preliminary data before synthesis.

Drug-Likeness: This is a qualitative concept that assesses whether a compound possesses properties consistent with known drugs. wikipedia.org A primary tool for this assessment is Lipinski's "Rule of Five," which suggests that poor oral absorption is more likely when a molecule violates certain thresholds for molecular weight (< 500 Da), lipophilicity (logP < 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). researchgate.net Computational tools can quickly calculate these properties for a given structure to provide a first-pass filter on its potential as an orally administered drug. researchgate.netresearchgate.net

Pharmacokinetic Properties (ADME): Various computational models, often built using large datasets of experimental data, are used to predict specific ADME properties. mdpi.comresearchgate.netnih.gov These predictions for quinoline derivatives can include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimation of plasma protein binding (PPB), which affects the amount of free drug available to act on its target, and prediction of blood-brain barrier (BBB) penetration. mdpi.com

Metabolism: Identification of potential metabolic liabilities, particularly interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Excretion: Prediction of renal clearance and other excretion pathways.

Toxicity (T): In silico models can also predict potential toxicity endpoints, such as mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. nih.gov

These predictive models allow researchers to create a comprehensive in silico ADMET profile for novel halogenated quinolines. This profile helps in identifying potential liabilities and guiding the design of new analogues with improved drug-like properties. nih.govnih.gov

Table 2: Representative In Silico ADMET Predictions for a Halogenated Quinoline Scaffold

| Property Category | Predicted Parameter | Typical Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five | Compliant (0 violations) | High likelihood of good oral bioavailability. researchgate.net |

| Human Intestinal Absorption (HIA) | Good | Suggests efficient absorption from the gastrointestinal tract. researchgate.net | |

| Distribution | Plasma Protein Binding (PPB) | High (>90%) | Indicates that a large fraction of the drug will be bound to plasma proteins, affecting its free concentration. |

| Blood-Brain Barrier (BBB) Permeation | Varies (Low to High) | Predicts the ability of the compound to cross into the central nervous system. | |

| Metabolism | CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions involving this key metabolic enzyme. |

| Excretion | Total Clearance | Low | Suggests a longer half-life in the body. |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Predicts the likelihood of the compound causing DNA mutations. |

| hERG Inhibition | Low risk | Predicts a low risk of cardiotoxicity. |

Advanced Applications and Future Research Directions

4-Bromo-6,7-dichloroquinoline as a Strategic Building Block in Complex Organic Synthesis

The molecular architecture of 4-Bromo-6,7-dichloroquinoline, featuring a quinoline (B57606) core with three distinct halogen substituents, makes it a highly valuable and strategic building block in the field of organic synthesis. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization, enabling the construction of complex molecular frameworks.

The bromine atom at the 4-position of the quinoline ring is particularly susceptible to a variety of chemical transformations. It can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is analogous to that observed in related compounds like 4,7-dichloroquinoline (B193633), a crucial intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine wikipedia.org. In those syntheses, the chlorine at the 4-position is selectively replaced by an amine side chain nih.govnih.gov. Similarly, the C4-bromo group in 4-Bromo-6,7-dichloroquinoline provides a reactive handle for introducing diverse substituents.

The chlorine atoms at the 6- and 7-positions on the fused benzene (B151609) ring are less reactive towards nucleophilic aromatic substitution compared to the C4-bromo group. This difference in reactivity allows for a hierarchical synthetic strategy. The C4 position can be modified first, leaving the C6 and C7 positions available for subsequent functionalization under different reaction conditions. This stepwise approach is essential for creating libraries of complex quinoline derivatives for various applications, including pharmaceutical research. The synthesis of related compounds, such as 6-bromo-4-iodoquinoline (B1287929), highlights the utility of multi-halogenated quinolines as intermediates for creating biologically active molecules atlantis-press.com.

Applications in Materials Science and Engineering

The unique electronic and structural properties of the quinoline scaffold, enhanced by its halogen substituents, position 4-Bromo-6,7-dichloroquinoline as a promising candidate for applications in materials science.

Development of Dyes for Optoelectronic Devices (e.g., OLEDs, Solar Cells)

Quinoline derivatives are recognized for their utility in creating organic dyes for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and solar cells ossila.com. The extended π-conjugated system of the quinoline core can be systematically modified to tune its photophysical properties, such as absorption and emission wavelengths.

The halogen atoms on 4-Bromo-6,7-dichloroquinoline serve as synthetic handles to attach various electron-donating or electron-withdrawing groups. This functionalization allows for the precise engineering of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient materials for OLEDs and dye-sensitized solar cells. For instance, a related compound, 4-bromo-6-fluoroquinoline, is noted for its potential in preparing dyes for these very applications ossila.com. The substitution pattern of 4-Bromo-6,7-dichloroquinoline offers a platform to create novel dyes with tailored electronic properties suitable for charge transport and light emission or absorption.

Ligand Design in Catalytic Systems and Coordination Chemistry

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows quinoline derivatives to serve as ligands in the formation of coordination complexes and organometallic catalysts. The substituents on the quinoline ring play a crucial role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

4-Bromo-6,7-dichloroquinoline can be used to design specialized ligands. The halogen atoms can be replaced with other functional groups capable of chelation, or they can be used to influence the electron density at the nitrogen atom, thereby tuning the ligand's binding affinity for a specific metal. This approach is fundamental in developing novel catalysts for a wide range of organic transformations.

Development of Research Chemical Probes and Biochemical Tools

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs durham.ac.uk. This makes its derivatives, including 4-Bromo-6,7-dichloroquinoline, attractive candidates for development as research tools to probe biological systems.

Exploration as General Enzyme Inhibitors

Many quinoline and quinazoline derivatives have been investigated as potent inhibitors of various enzymes, particularly protein kinases, which are critical targets in cancer therapy nih.gov. For example, compounds with a 4-anilinoquinazoline or 4-anilinoquinoline structure are known to inhibit the epidermal growth factor receptor (EGFR) durham.ac.uknih.gov.

The structure of 4-Bromo-6,7-dichloroquinoline provides a foundation for synthesizing potential enzyme inhibitors. The C4-bromo position is an ideal site to introduce side chains that can interact with the active site of a target enzyme, such as the hinge region of a kinase. The dichloro-substitution on the benzene ring can be used to modulate properties like solubility, cell permeability, and metabolic stability, or to form specific interactions within the enzyme's binding pocket.

Table 1: Selected Research Findings on Related Quinolines

| Compound/Class | Application/Finding | Research Context |

| 4,7-Dichloroquinoline | Key intermediate for synthesizing antimalarial drugs like chloroquine wikipedia.org. | Organic Synthesis, Medicinal Chemistry |

| 4-Bromo-6-fluoroquinoline | Used in the preparation of dyes for OLEDs and solar cells ossila.com. | Materials Science |

| Quinazoline Derivatives | Investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) nih.gov. | Enzyme Inhibition, Cancer Research |